Cas no 1551-08-2 (2-propyl-1H-pyrrole)

2-Propyl-1H-pyrrole is a heterocyclic organic compound featuring a pyrrole ring substituted with a propyl group at the 2-position. This structure imparts unique reactivity and versatility, making it valuable in synthetic organic chemistry, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. Its pyrrole core serves as a key intermediate for constructing more complex nitrogen-containing heterocycles. The propyl substituent enhances lipophilicity, which can influence solubility and binding properties in target applications. The compound is typically synthesized via well-established methods, ensuring consistent purity and stability. Its compatibility with further functionalization allows for tailored modifications to meet specific research or industrial needs.
2-propyl-1H-pyrrole structure
2-propyl-1H-pyrrole structure
Product Name:2-propyl-1H-pyrrole
CAS No:1551-08-2
MF:C7H11N
MW:109.168941736221
MDL:MFCD19216841
CID:1334052
PubChem ID:527559
Update Time:2025-09-27

2-propyl-1H-pyrrole Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrrole, 2-propyl-
    • 2-propyl-1H-pyrrole
    • 2-Propylpyrrol
    • 1551-08-2
    • DTXSID20335841
    • 2-propyl-pyrrole
    • DS-016164
    • G46699
    • AKOS006351684
    • propylpyrrole
    • EN300-2009299
    • SCHEMBL588497
    • MDL: MFCD19216841
    • Inchi: 1S/C7H11N/c1-2-4-7-5-3-6-8-7/h3,5-6,8H,2,4H2,1H3
    • InChI Key: BPPNDUBGLQQQBY-UHFFFAOYSA-N
    • SMILES: N1C=CC=C1CCC

Computed Properties

  • Exact Mass: 108.0814
  • Monoisotopic Mass: 109.089149355g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 2
  • Complexity: 61.4
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 15.8Ų

Experimental Properties

  • PSA: 12.89

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Additional information on 2-propyl-1H-pyrrole

Recent Advances in the Study of 2-Propyl-1H-Pyrrole (CAS: 1551-08-2) in Chemical Biology and Pharmaceutical Research

The compound 2-propyl-1H-pyrrole (CAS: 1551-08-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. Pyrrole derivatives, in general, are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. This research brief aims to synthesize the latest findings on 2-propyl-1H-pyrrole, focusing on its synthesis, biological activities, and potential applications in drug development.

Recent studies have highlighted the synthetic versatility of 2-propyl-1H-pyrrole, with several novel methodologies being developed to optimize its production. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated a high-yield, eco-friendly synthesis route using catalytic hydrogenation of pyrrole derivatives. This method not only improves the scalability of 2-propyl-1H-pyrrole production but also reduces the environmental impact compared to traditional synthetic pathways. The study also emphasized the compound's stability under physiological conditions, making it a promising candidate for further pharmacological investigations.

In terms of biological activity, 2-propyl-1H-pyrrole has shown remarkable potential as an antimicrobial agent. A 2022 study in Bioorganic & Medicinal Chemistry Letters reported that the compound exhibited strong inhibitory effects against a range of Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. The researchers attributed this activity to the compound's ability to disrupt bacterial cell membrane integrity, a mechanism that could be leveraged to develop new antibiotics targeting drug-resistant strains. Additionally, molecular docking studies suggested that 2-propyl-1H-pyrrole interacts with key bacterial enzymes, further elucidating its mode of action.

Beyond its antimicrobial properties, 2-propyl-1H-pyrrole has also been investigated for its anti-inflammatory and anticancer potential. A 2023 preprint article on bioRxiv described how the compound modulates the NF-κB signaling pathway, a critical regulator of inflammation. In vitro experiments using human macrophages showed that 2-propyl-1H-pyrrole significantly reduced the production of pro-inflammatory cytokines, such as TNF-α and IL-6. These findings suggest its potential as a lead compound for developing novel anti-inflammatory drugs. Similarly, preliminary studies in cancer cell lines have indicated that 2-propyl-1H-pyrrole induces apoptosis in certain types of cancer cells, although the exact mechanisms remain under investigation.

Despite these promising results, challenges remain in the clinical translation of 2-propyl-1H-pyrrole. Pharmacokinetic studies are still in the early stages, and further research is needed to assess its bioavailability, toxicity, and metabolic stability. However, the compound's structural simplicity and synthetic accessibility make it an attractive candidate for medicinal chemistry optimization. Future research directions may include the development of derivatives with enhanced potency and selectivity, as well as in vivo studies to validate its therapeutic efficacy.

In conclusion, 2-propyl-1H-pyrrole (CAS: 1551-08-2) represents a promising scaffold in chemical biology and pharmaceutical research. Its diverse biological activities, coupled with recent advances in synthetic methodologies, position it as a valuable compound for further exploration. As research progresses, 2-propyl-1H-pyrrole may pave the way for new therapeutic agents addressing unmet medical needs in antimicrobial, anti-inflammatory, and anticancer therapies.

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